

Introduction: Understanding a Sterically Hindered Aromatic Amine

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Compound of Interest

Compound Name: *N*-Benzyl-2,4,6-trimethylaniline

CAS No.: 60882-91-9

Cat. No.: B1314396

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N-Benzyl-2,4,6-trimethylaniline is a secondary aromatic amine that combines the structural features of a benzyl group and a 2,4,6-trimethylaniline (mesidine) moiety. This unique architecture, particularly the presence of two methyl groups ortho to the nitrogen atom, imparts significant steric hindrance around the amine functionality. This steric shielding is a dominant factor governing the compound's chemical reactivity, making its lone pair of electrons less accessible compared to less substituted anilines. For researchers and drug development professionals, understanding this interplay between electronic effects and steric hindrance is crucial for its application as a synthetic intermediate, a building block for complex ligands, or a substrate in metabolic studies. This guide provides a comprehensive overview of its synthesis, core chemical properties, and reactivity profile.

Core Physicochemical Characteristics

The fundamental properties of **N-Benzyl-2,4,6-trimethylaniline** are summarized below. These characteristics are essential for its handling, purification, and application in various reaction conditions.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₉ N	[1][2]
Molecular Weight	225.33 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid or solid	[3]
Solubility	Soluble in common organic solvents; limited solubility in water.	[3]
Basicity (pKa)	The pKa is not extensively documented but is expected to be lower than that of less hindered anilines due to steric hindrance around the nitrogen, which impedes solvation of the conjugate acid.	[4]

Synthesis of N-Benzyl-2,4,6-trimethylaniline

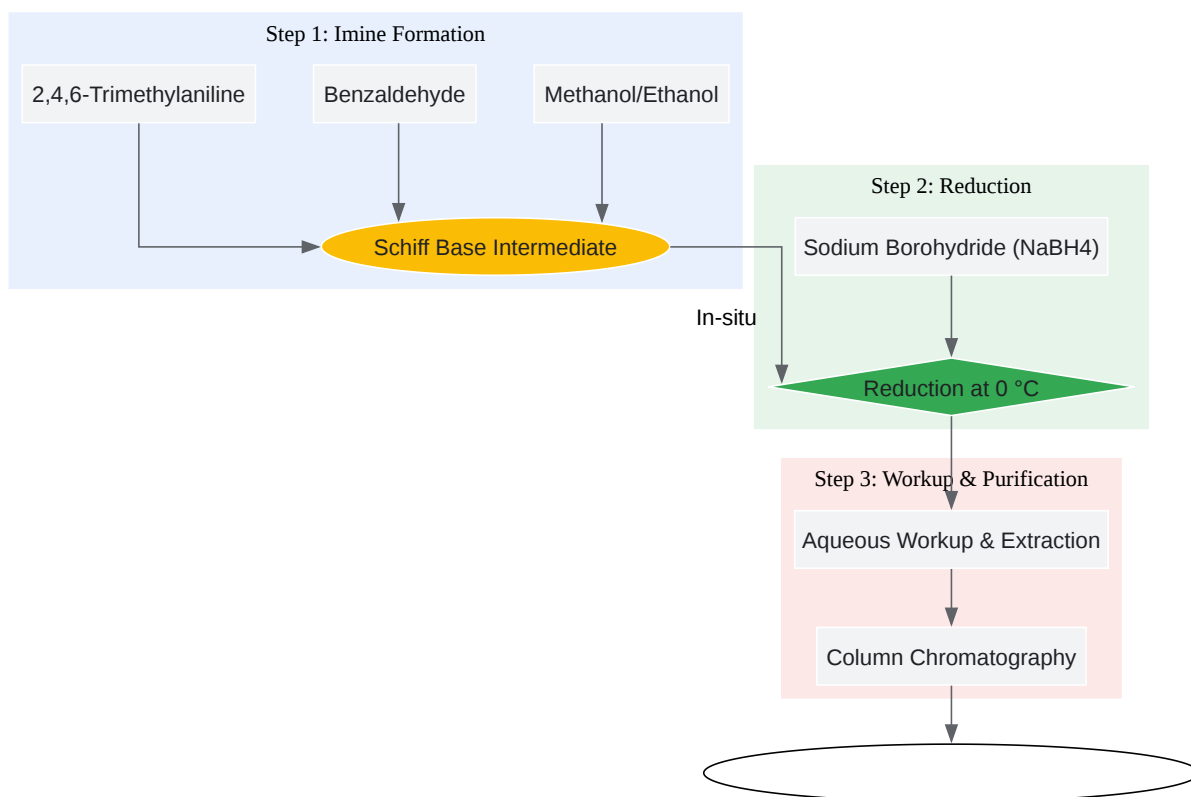
The preparation of **N-Benzyl-2,4,6-trimethylaniline** is most effectively achieved through the reductive amination of 2,4,6-trimethylaniline with benzaldehyde. This two-step, one-pot procedure involves the initial formation of a Schiff base (imine), followed by its in-situ reduction to the desired secondary amine. This method offers excellent control and minimizes the formation of the tertiary amine byproduct (N,N-dibenzyl-2,4,6-trimethylaniline), a common issue with direct benzylation using benzyl halides.[5]

Experimental Protocol: Reductive Amination

Rationale: This protocol is chosen for its high selectivity for the mono-benzylated product. The formation of the imine intermediate is reversible, and its immediate reduction by a mild reducing agent like sodium borohydride (NaBH₄) drives the reaction to completion.

- Schiff Base Formation:

- To a round-bottom flask equipped with a magnetic stirrer, add 2,4,6-trimethylaniline (1.0 eq) and a suitable solvent such as methanol or ethanol.
- Add benzaldehyde (1.05 eq) dropwise to the stirred solution at room temperature.
- The reaction can be monitored by TLC for the disappearance of the starting materials and the formation of the imine intermediate. The reaction is typically complete within 1-2 hours.
- In-Situ Reduction:
 - Cool the reaction mixture to 0 °C using an ice bath.
 - Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.
Causality: The slow, portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
- Workup and Purification:
 - Quench the reaction by the slow addition of water to decompose any excess NaBH₄.
 - Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
 - Concentrate the filtrate under reduced pressure to yield the crude product.
 - The crude **N-Benzyl-2,4,6-trimethylaniline** can be purified by column chromatography on silica gel to isolate it from unreacted starting materials and byproducts.



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Caption: Workflow for the synthesis of **N-Benzyl-2,4,6-trimethylaniline** via reductive amination.

Spectroscopic and Structural Characterization

Unambiguous identification of **N-Benzyl-2,4,6-trimethylaniline** relies on a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

Technique	Expected Chemical Shifts (δ , ppm) / Wavenumbers (cm^{-1})	Key Features
^1H NMR	~ 6.8 (s, 2H, Ar-H of trimethylaniline ring) ~ 7.2 - 7.4 (m, 5H, Ar-H of benzyl ring) ~ 4.3 (s, 2H, $-\text{CH}_2-$) ~ 3.7 (br s, 1H, $-\text{NH}-$) ~ 2.3 (s, 6H, ortho- CH_3) ~ 2.2 (s, 3H, para- CH_3)	The two aromatic protons on the mesitylene ring appear as a sharp singlet due to symmetry. The six ortho-methyl protons are equivalent, as are the three para-methyl protons, giving rise to two distinct singlets.[6][7]
^{13}C NMR	~ 145 - 148 (Ar-C, C-N) ~ 138 - 140 (Ar-C, ipso-benzyl) ~ 126 - 130 (Ar-C) ~ 48 - 52 ($-\text{CH}_2-$) ~ 18 - 21 (Ar- CH_3)	The number of distinct signals will reflect the molecule's symmetry. Proton-decoupled spectra will show sharp singlets for all carbon atoms.
IR Spectroscopy	~ 3400 cm^{-1} (N-H stretch, sharp) ~ 3020 - 3080 cm^{-1} (Aromatic C-H stretch) ~ 2850 - 2960 cm^{-1} (Aliphatic C-H stretch) ~ 1600 cm^{-1} (Aromatic C=C stretch)	The N-H stretch is a key diagnostic peak. Its position and sharpness can provide information about hydrogen bonding.[8]
Mass Spectrometry	Molecular Ion (M^+): $m/z = 225$ Key Fragments: $m/z = 91$ (tropylium ion), $m/z = 134$ ($[\text{M-benzyl}]^+$)	The molecular ion peak confirms the molecular weight. A prominent peak at $m/z 91$ is characteristic of a benzyl group.

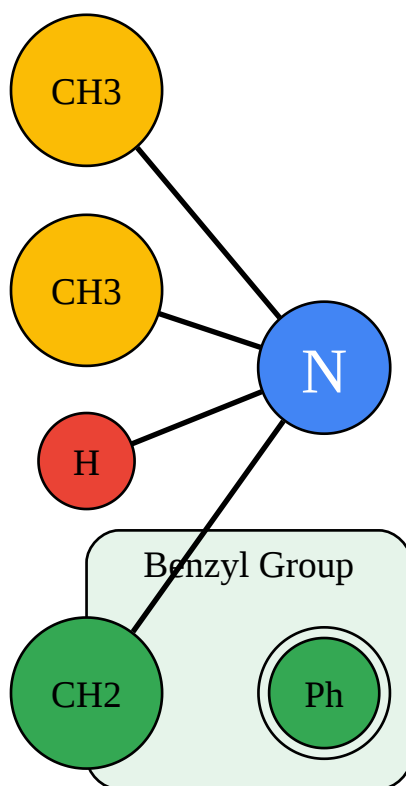
Protocol: NMR Sample Preparation and Analysis

- **Sample Preparation:** Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.

- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment with 16-32 scans is typically sufficient.
- ^{13}C NMR Acquisition: Using the same sample, acquire a proton-decoupled spectrum. A greater number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.[6]

Chemical Reactivity and Synthetic Utility

The reactivity of **N-Benzyl-2,4,6-trimethylaniline** is dominated by the steric environment around the nitrogen atom.



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